molecular formula C11H16N2O B12231680 1-(6-Methylpyridin-2-yl)piperidin-4-ol

1-(6-Methylpyridin-2-yl)piperidin-4-ol

Cat. No.: B12231680
M. Wt: 192.26 g/mol
InChI Key: ZRNKWHAVFJKAEO-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and their role in drug design. This compound is characterized by a piperidine ring substituted with a 6-methylpyridin-2-yl group and a hydroxyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylpyridin-2-yl)piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Substitution with 6-Methylpyridin-2-yl Group:

    Introduction of the Hydroxyl Group: The hydroxyl group at the 4-position can be introduced through oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, ketones, aldehydes, and reduced forms of the original compound.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of neurological disorders and as analgesics.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with various receptors and enzymes in the body, depending on its specific structure.

    Pathways Involved: The interaction with these targets can modulate different biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(6-Methylpyridin-2-yl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

    1-(6-Methylpyrazin-2-yl)piperidin-4-ol: Similar in structure but with a pyrazine ring instead of a pyridine ring.

    1-(6-Bromopyridin-2-yl)piperidin-4-ol: Similar in structure but with a bromine atom instead of a methyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)piperidin-4-ol

InChI

InChI=1S/C11H16N2O/c1-9-3-2-4-11(12-9)13-7-5-10(14)6-8-13/h2-4,10,14H,5-8H2,1H3

InChI Key

ZRNKWHAVFJKAEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(CC2)O

Origin of Product

United States

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